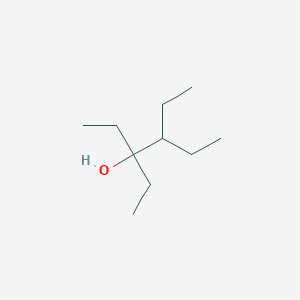
Gluconate de calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium glucoheptonate is a calcium salt of glucoheptonic acid. It is widely used in the field of medicine and biochemistry. Calcium glucoheptonate is a white, odorless, and tasteless powder that is highly soluble in water. It has been extensively studied for its biochemical and physiological effects on various biological systems.
Applications De Recherche Scientifique
Prolifération des ostéoblastes et ostéogenèse
Le gluconate de calcium a été étudié pour ses effets sur la prolifération et l'ostéogenèse des cellules ostéoblastes. Il a montré une augmentation de la viabilité et de la prolifération cellulaire dans les cellules MG-63, qui sont un modèle pour les ostéoblastes humains . Ce composé améliore également l'absorption du calcium et la minéralisation, qui sont cruciales pour la santé osseuse.
Biodisponibilité et pharmacocinétique
Des études comparatives ont été menées pour évaluer la biodisponibilité et la pharmacocinétique du this compound par rapport au carbonate de calcium. Les résultats suggèrent que le this compound a une biodisponibilité relative élevée, ce qui en fait un choix potentiel pour la supplémentation en calcium, en particulier dans les populations ayant un faible apport alimentaire en calcium .
Traitement de la carence en calcium
Le this compound est utilisé pour prévenir ou traiter les affections qui peuvent entraîner une hypocalcémie, qui est une carence en calcium dans le sang. L'organisme a besoin de calcium pour avoir des os solides, pour la contraction musculaire et la neurotransmission .
Stabilité en solution
La recherche sur la stabilité des solutions de this compound a révélé que certaines méthodes de préparation, telles que la filtration sur membrane et l'autoclavage, peuvent augmenter la stabilité de ces solutions. Ceci est important pour l'industrie pharmaceutique lors de la préparation de suppléments ou d'autres formulations médicamenteuses .
Profil de sécurité
Des études ont indiqué que le this compound n'exerce pas de cytotoxicité sur les cellules épithéliales colorectales et rénales. Cela suggère un profil de sécurité favorable pour le composé, ce qui est essentiel pour son utilisation dans les applications pharmaceutiques .
Santé osseuse et remodelage
Le this compound joue un rôle dans le maintien du remodelage osseux, qui est un équilibre entre la résorption et le dépôt du calcium. Sa supplémentation peut être bénéfique pour traiter les affections liées à la santé osseuse, telles que l'ostéoporose .
Mécanisme D'action
Target of Action
Calcium glucoheptonate, also known as NSC 42196, is primarily targeted at maintaining calcium levels in the body . It is used to prevent or treat conditions that may cause hypocalcemia, which is a deficiency of calcium in the bloodstream . The body needs calcium for various functions, including the formation of strong bones, and the proper functioning of the heart, muscles, and nervous system .
Mode of Action
Calcium glucoheptonate works by replenishing the diminished levels of calcium in the body, thereby returning them to normal levels . It is a highly soluble calcium salt, which allows it to be easily absorbed and utilized by the body .
Biochemical Pathways
Calcium glucoheptonate affects the biochemical pathways related to calcium homeostasis. It plays a key role in skeletal structure and function, muscle contraction, and neurotransmission . Bone remodeling, which is maintained through a constant balance between calcium resorption and deposition, is also influenced by this compound .
Pharmacokinetics
The pharmacokinetic properties of calcium glucoheptonate contribute to its bioavailability. As a highly soluble calcium salt, it is readily absorbed in the gastrointestinal tract . The relative oral bioavailability of calcium from calcium glucoheptonate, compared to calcium carbonate, was found to be 92% within 6 hours and 89% within 12 hours after administration .
Result of Action
The administration of calcium glucoheptonate results in increased calcium uptake and proliferation of osteoblast-like MG-63 cells . It also increases the expression of osteogenic markers such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin . These effects contribute to the strengthening of bones and the proper functioning of the heart, muscles, and nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium glucoheptonate. For instance, the bioavailability of calcium glucoheptonate might be influenced by factors such as diet, age, and health status . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Calcium glucoheptonate plays a significant role in biochemical reactions. As a calcium supplement, it contributes to the maintenance of normal bone and teeth structure, muscle function, and neurotransmission
Cellular Effects
Calcium glucoheptonate has been observed to have positive effects on osteoblast-like MG-63 cells. It increases cell proliferation and calcium uptake . It also up-regulates the expression of osteocalcin, COL-1, and SPARC genes . These effects suggest that calcium glucoheptonate could play a role in increasing bone mineral density .
Molecular Mechanism
It is known that it increases the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .
Temporal Effects in Laboratory Settings
In a study comparing the relative oral bioavailability of calcium from calcium glucoheptonate to that of calcium carbonate, it was found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours after administration .
Dosage Effects in Animal Models
It is generally recommended that mammals receive a dose of 1 g calcium per 50 kg body weight by slow intravenous injection .
Metabolic Pathways
Calcium glucoheptonate is involved in the calcium metabolic pathway. It is used as a supplement to increase calcium levels in the body, which is essential for various physiological functions including bone health and muscle function .
Propriétés
| { "Design of the Synthesis Pathway": "Calcium glucoheptonate can be synthesized by reacting gluconic acid with calcium hydroxide in water. The reaction results in the formation of calcium gluconate which is then reacted with heptanoic acid to form calcium glucoheptonate.", "Starting Materials": [ "Gluconic acid", "Calcium hydroxide", "Heptanoic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1 mole of gluconic acid in water.", "Step 2: Add 1 mole of calcium hydroxide to the solution and stir until the calcium hydroxide dissolves.", "Step 3: Heat the solution to 70-80°C and maintain the temperature for 2-3 hours.", "Step 4: Cool the solution to room temperature and filter the precipitate.", "Step 5: Dissolve the precipitate in water.", "Step 6: Add 1 mole of heptanoic acid to the solution and stir for 1 hour.", "Step 7: Add 1 mole of calcium hydroxide to the solution and stir until the calcium hydroxide dissolves.", "Step 8: Heat the solution to 70-80°C and maintain the temperature for 2-3 hours.", "Step 9: Cool the solution to room temperature and filter the precipitate.", "Step 10: Dry the precipitate at 60-70°C to obtain calcium glucoheptonate." ] } | |
Numéro CAS |
17140-60-2 |
Formule moléculaire |
C14H26CaO16 |
Poids moléculaire |
490.42 g/mol |
Nom IUPAC |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
Clé InChI |
FATUQANACHZLRT-XBQZYUPDSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Autres numéros CAS |
17140-60-2 |
Numéros CAS associés |
87-74-1 (Parent) |
Solubilité |
Soluble |
Synonymes |
alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




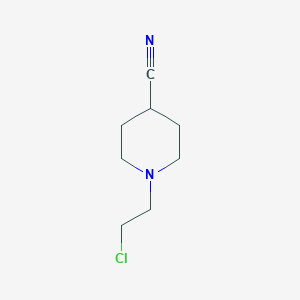

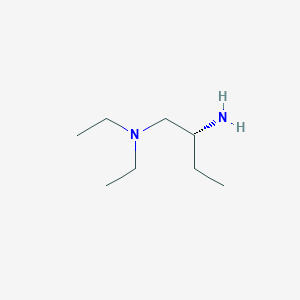
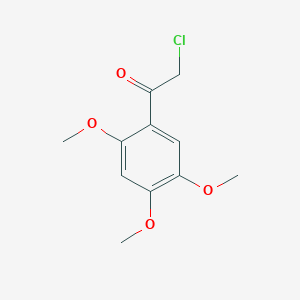
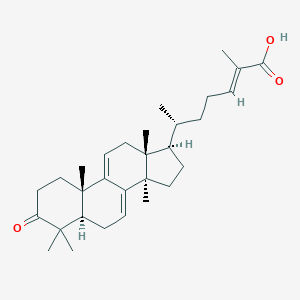
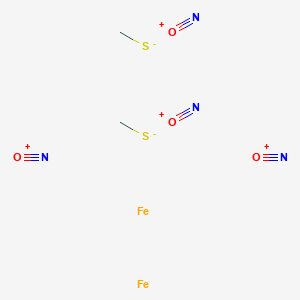

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)



